molecular formula C16H24N2O2 B7896440 [(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid

[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid

Cat. No.: B7896440
M. Wt: 276.37 g/mol
InChI Key: GGCABWKIPXYICX-UHFFFAOYSA-N
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Description

[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the piperidine ring in this compound makes it a significant building block in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid typically involves the reaction of piperidine derivatives with benzyl halides and amino acids.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and high-yield production. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Synthetic Formation and Alkylation

The synthesis of [(1-benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid involves multi-step alkylation and functionalization. Key steps include:

Table 1: Alkylation and Intermediate Formation

StepReaction TypeConditionsYieldSource
1Benzyl-piperidine alkylationNaH, DMF, 0–5°C → 60°C, 6 h; 2-phenylacetonitrile addition75%
2Nitrile hydrolysis to acid2N NaOH, ethanol, reflux (7 h); HCl acidification70%
3Amide couplingThionyl chloride (SOCl₂), DMF; methyl 2-aminoacetate, DCM, 0°C → RT, 12 h83%
  • Mechanistic Insight : Alkylation at the piperidine nitrogen proceeds via deprotonation by NaH, followed by nucleophilic attack on the alkylating agent (e.g., benzyl halide) .

Hydrolysis and Acid-Base Reactions

The acetic acid moiety participates in hydrolysis and pH-dependent equilibria:

Reaction Pathway:

  • Nitrile → Carboxylic Acid :

    • Hydrolysis of the nitrile intermediate (e.g., compound 3 in ) under basic conditions (2N NaOH, ethanol, reflux) yields the carboxylic acid derivative.

    • Acidification (HCl) precipitates the free acid .

  • Zwitterionic Stability :

    • The compound forms stable zwitterions in polar aprotic solvents (e.g., DMF, THF) due to intramolecular proton transfer between the tertiary amine and acetic acid groups .

Amidation and Coupling

The acetic acid group enables amide bond formation:

Table 2: Amidation Conditions and Outcomes

Coupling PartnerReagents/ConditionsProduct ApplicationSource
Methyl 2-aminoacetateSOCl₂, DMF → acyl chloride; DCM, RT, 12 hSpiro-isoquinoline derivatives
Amines (HNR¹R²)tert-butanol, 80°C, 48 hPyrrolo-pyrimidine derivatives
  • Key Observation : Prolonged heating (48–100 h) in high-boiling solvents (e.g., tert-butanol) is required for complete conversion .

Deprotection and Redox Reactions

The benzyl group undergoes catalytic hydrogenation or acid/base-mediated deprotection:

Table 3: Deprotection Methods

MethodConditionsOutcomeSource
Alkaline hydrolysisNaOH/MeOH, 30°C, 2 hBenzyl group removal
Acidic cleavageTriflic acid, 130°C, 4 hSpirocyclic product formation
  • Mechanistic Pathway : Alkaline conditions cleave the benzenesulfonyl protecting group via nucleophilic attack by hydroxide ions .

Comparative Reactivity with Analogues

Structural modifications alter reactivity:

Table 4: Structural Analogues and Reactivity

CompoundKey Structural DifferenceReactivity Profile
[(1-Acetyl-piperidin-4-ylmethyl)-...]Acetyl vs. benzylFaster hydrolysis due to reduced steric bulk
[(1-Benzyl-piperidin-3-ylmethyl)-...]Piperidine substitution positionAltered pKa (amine group)

Computational Insights

DFT studies reveal:

  • Proton Transfer Barriers : The acetic acid group stabilizes transition states during azomethine ylide formation (ΔΔG‡ = 8.6 kcal·mol⁻¹) .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, while protic solvents (e.g., MeOH) favor protonated forms .

Scientific Research Applications

Overview

[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a piperidine derivative that has gained attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound is primarily explored for its applications in chemistry , biology , and medicine .

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic applications.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. A study showed its effectiveness against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values as follows:
Bacterial StrainMIC (µg/mL)
Bacillus subtilis75
Escherichia coli<125
Pseudomonas aeruginosa150

These results suggest its potential use as an antimicrobial agent, particularly against Gram-positive bacteria.

  • Antiviral Properties : Preliminary studies have indicated that derivatives of piperidine, including this compound, may inhibit the replication of certain viruses, such as influenza. Although specific data on this compound is limited, structural analogs have shown low micromolar activity against viral strains.

Medicine

  • Potential Therapeutic Applications : The compound is being explored for its therapeutic potential in drug development. Its ability to interact with various biological targets may lead to the development of new medications for treating infections or other diseases .

Case Study 1: Antimicrobial Efficacy

A recent investigation tested the antimicrobial properties of this compound against multiple bacterial strains. The findings confirmed that it effectively inhibited growth, particularly in Bacillus subtilis and Escherichia coli, suggesting a broad spectrum of antimicrobial activity.

Case Study 2: Antiviral Potential

In vitro studies assessed the antiviral potential of piperidine derivatives similar to this compound. These studies indicated that modifications in the piperidine structure could enhance antiviral activity, warranting further exploration of this compound's efficacy against viral infections.

Mechanism of Action

The mechanism of action of [(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets in the body. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research .

Biological Activity

[(1-Benzyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acid is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This compound, characterized by a piperidine ring, a benzyl group, and an acetic acid moiety, has been studied for its interactions with various receptors and its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C15_{15}H20_{20}N2_2O2_2, with a molar mass of 262.35 g/mol. Its structure can be described as follows:

  • Piperidine Ring : A six-membered nitrogen-containing heterocycle that contributes to the compound's basicity and ability to interact with biological targets.
  • Benzyl Group : Enhances lipophilicity, allowing better membrane penetration.
  • Acetic Acid Moiety : Provides potential for ionic interactions with biological macromolecules.

Receptor Interactions

Research has indicated that this compound exhibits significant binding affinity at various receptors, particularly muscarinic acetylcholine receptors (mAChRs). These interactions are crucial for modulating neurotransmitter systems, which can have implications in treating neurological disorders.

  • Muscarinic Receptors : The compound has been studied as an antagonist of muscarinic receptors, suggesting potential applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.

Enzyme Inhibition

The compound has shown promise in inhibiting cholinesterase enzymes (AChE and BuChE), which are critical in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Anticancer Activity

In vitro studies have demonstrated that derivatives of piperidine compounds, including those similar to this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, one study showed improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Neuroprotective Effects

A recent study highlighted the neuroprotective potential of piperidine derivatives against oxidative stress-induced neuronal damage. The compound was found to possess antioxidant properties, which may contribute to its neuroprotective effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. SAR studies suggest that the presence of the benzyl group and specific substitutions on the piperidine ring significantly enhance receptor binding and enzyme inhibition potency .

Compound NameMolecular FormulaMolar MassKey Features
This compoundC15_{15}H20_{20}N2_2O2_2262.35 g/molPiperidine ring with benzyl and acetic acid moieties
[(1-Acetyl-piperidin-4-ylmethyl)-methyl-amino]-acetic acidC14_{14}H19_{19}N2_2O2_2228.29 g/molContains an acetyl group instead of benzyl
[(1-Benzyl-piperidin-3-ylmethyl)-methyl-amino]-acetic acidC15_{15}H20_{20}N2_2O2_2262.35 g/molVariation in piperidine position

Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl-methylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-17(13-16(19)20)11-15-7-9-18(10-8-15)12-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCABWKIPXYICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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